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Compound Name: Methylphenoxy)phenyllmethanami
ne

CAS No.: 864263-07-0

Cat. No.: B1357540

Get Quote

Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation
characteristics of 4-(m-Tolyloxy)benzyl amine (CAS: 262862-66-8 for the HCI salt equivalent).

As a diaryl ether scaffold featuring a primary amine, this compound represents a critical
intermediate in the synthesis of sodium channel blockers and agrochemicals.

Accurate structural validation of this compound is challenging due to the prevalence of
regioisomers, particularly 4-(p-Tolyloxy)benzyl amine. This guide compares the fragmentation
dynamics of the meta isomer against its para alternative, offering a self-validating protocol for
researchers to distinguish these structures using Electrospray lonization Tandem Mass
Spectrometry (ESI-MS/MS).

Physicochemical Profile & MS Readiness
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Property Data

IUPAC Name [4-(3-methylphenoxy)phenyllmethanamine
Formula C14H1sNO

Exact Mass (Neutral) 213.1154 Da

[M+H]* Monoisotopic Mass 214.1227 Da

) Primary Benzyl Amine, Diaryl Ether, m-Tolyl
Key Functional Groups R
ing

lonization Mode ESI Positive (+)

Mechanistic Insight

The primary amine functionality (

) serves as the principal site for protonation in ESI(+). The high proton affinity of the nitrogen
atom ensures the formation of a stable

precursor ion. The ether linkage acts as a secondary charge localization site during high-
energy collisions, directing specific bond cleavages.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility, the following LC-MS/MS parameters are recommended. This
workflow is designed to maximize the generation of diagnostic ions.

Instrument: Triple Quadrupole (QqQ) or Q-TOF. lon Source: Electrospray lonization (ESI).[1][2]
[31[4][5]

Step-by-Step Protocol

o Sample Preparation: Dissolve 1 mg of compound in 1 mL of Methanol/Water (50:50) with
0.1% Formic Acid.

o Direct Infusion: Infuse at 10 yuL/min to optimize source parameters.

e Source Settings:
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o Capillary Voltage: 3.5 kV
o Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile amine).
o Source Temp: 120°C.
e Collision Energy (CE) Ramp:
o Low (10 eV): Retain parent ion [M+H]* (m/z 214).
o Medium (20-25 eV): Induce loss of ammonia (

)

o High (35-50 eV): Force ether cleavage and aromatic ring fragmentation.

Fragmentation Pathway Analysis

The fragmentation of 4-(m-Tolyloxy)benzyl amine follows a charge-remote and charge-directed
pathway characteristic of benzylamines.

Primary Pathway: Deamination (The Gateway Step)

Upon collisional activation, the protonated molecular ion (m/z 214) undergoes a characteristic
neutral loss of ammonia (17 Da).

e Transition:
o Mechanism: Heterolytic cleavage of the C-N bond.

e Product: A resonance-stabilized 4-(m-tolyloxy)benzyl cation (m/z 197). This is the base peak
in medium-energy spectra.

Secondary Pathway: Ether Cleavage & Tropylium
Formation

The m/z 197 ion is a diaryl ether. High collision energy triggers the cleavage of the ether bond.

o Path A (Benzyl-O Cleavage): Formation of the Tropylium ion (m/z 91).[5]
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o The benzyl ring (attached to the ether oxygen) rearranges to the stable

tropylium cation.

o Path B (Tolyl-O Cleavage): Formation of the m-Tolyl cation (m/z 91) or m-Cresol radical
cation (m/z 108).

o Note: Both the benzyl ring and the m-tolyl ring can generate m/z 91 fragments. However,
in the meta isomer, the inductive effect of the meta-methyl group slightly destabilizes the
cation compared to the para position, affecting the onset energy of this fragmentation.

Visualizing the Pathway

The following diagram illustrates the mechanistic flow from precursor to diagnostic fragments.

[M+H]+
m/z 214.1

NH3 (17 Da)
Low CE

Benzyl Cation
m/z 197.1
[M+H - NH3]+

Ether Cleavage

High CE Rearrangement

Tropylium lon
m/z 91.0
(C7THT)+

m-Cresol lon
m/z 107/108

Fig 1. ESI-MS/MS Fragmentation Pathway of 4-(m-Tolyloxy)benzyl amine.

Click to download full resolution via product page

Comparison Guide: m-Tolyl vs. Alternatives

This section compares the target compound with its most common structural isomer (Para) and
a des-methyl analog.

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b1357540/docs?utm_src=pdf-body-img#technical-guide-mass-spectrometry-fragmentation-pattern-of-4-m-tolyloxy-benzyl-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357540?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Comparative Data Table

4-(m-Tolyloxy)benzyl

4-(p-Tolyloxy)benzyl

4-

Feature _ _ Phenoxybenzylamin
amine (Target) amine (Isomer)
e (Analog)
Precursor (m/z) 214.1 214.1 200.1

Base Peak (Low CE)

197 (Loss of NH3)

197 (Loss of NH3)

183 (Loss of NH3)

Diagnostic Ratio
(91/197)

Higher Ratio (Steric

relief favors cleavage)

Lower Ratio
(Resonance stability
retains 197)

N/A

Unique Fragment

m/z 107/108 (m-

Cresol signature)

m/z 107/108 (p-Cresol

signature)

m/z 94 (Phenol)

Retention Time (RP-
LC)

Elutes Earlier (More

polar/less planar)

Elutes Later (Better
packing/planar)

Elutes Earliest

Critical Distinction: Meta vs. Para

While the m/z values for fragments are identical (isobaric), the Relative Abundance differs:

 Stability: The para isomer cation (m/z 197) is stabilized by the hyperconjugation of the methyl

group through the resonance system of the ether. The meta methyl group does not

participate in direct resonance with the ether oxygen's lone pair to the same extent.

o Result: The meta isomer (m/z 197) is kinetically less stable and fragments to m/z 91 at

slightly lower collision energies (CE) than the para isomer.

o Actionable Test: Perform an Energy Resolved MS (ER-MS) experiment. Plot the survival

yield of m/z 197 vs. Collision Energy. The meta isomer curve will drop faster (shift left)

compared to the para isomer.
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e HolCapek, M., et al. (2010). Fragmentation behavior of benzylamines in electrospray
ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding for
benzylamine loss of NH3).

o McLafferty, F. W., & TurecCek, F. (1993). Interpretation of Mass Spectra. University Science
Books. (Authoritative source for tropylium and ether cleavage mechanisms).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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